3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid
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Overview
Description
3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid is a chemical compound with the molecular formula C10H9BrFNO3 and a molecular weight of 290.09 g/mol . This compound is characterized by the presence of a bromo and a fluoro substituent on a phenyl ring, which is further connected to a formamido group and a propanoic acid moiety. It is primarily used in research settings and has applications in various scientific fields.
Preparation Methods
The synthesis of 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid typically involves the reaction of 2-bromo-5-fluoroaniline with a suitable formylating agent to introduce the formamido group. This intermediate is then reacted with β-alanine under appropriate conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The formamido group may participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid include:
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: This compound has a similar bromo and fluoro substitution pattern but differs in the presence of a methoxy group and boronic acid moiety.
3-Bromo-5-fluoropyridine-2-carboxylic acid: This compound features a pyridine ring instead of a phenyl ring and has a carboxylic acid group at a different position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both formamido and propanoic acid groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2-bromo-5-fluorobenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO3/c11-8-2-1-6(12)5-7(8)10(16)13-4-3-9(14)15/h1-2,5H,3-4H2,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZYDECMIMFTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NCCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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